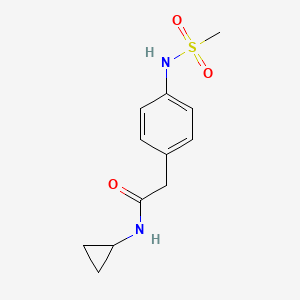![molecular formula C18H19FN2O3S B6543005 N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide CAS No. 1070962-74-1](/img/structure/B6543005.png)
N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide: is a synthetic organic compound that features a cyclopropyl group, a fluorophenyl group, and a methanesulfonamido group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the methanesulfonamido group: This can be done through sulfonamide formation reactions, typically involving sulfonyl chlorides and amines.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where sulfonamides are effective.
Biological Studies: It can be used to study the interactions of sulfonamides with biological targets.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamido group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the cyclopropyl group may contribute to the overall stability of the molecule.
Comparison with Similar Compounds
- N-cyclopropyl-2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}acetamide
- N-cyclopropyl-2-{4-[(4-bromophenyl)methanesulfonamido]phenyl}acetamide
- N-cyclopropyl-2-{4-[(4-methylphenyl)methanesulfonamido]phenyl}acetamide
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom in N-cyclopropyl-2-{4-[(4-fluorophenyl)methanesulfonamido]phenyl}acetamide enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)methylsulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-5-1-14(2-6-15)12-25(23,24)21-17-7-3-13(4-8-17)11-18(22)20-16-9-10-16/h1-8,16,21H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXRBWUSMLMJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542958.png)
![N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide](/img/structure/B6542965.png)
![N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B6542974.png)
![N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542975.png)
![N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542977.png)
![N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B6542982.png)
![N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542988.png)
![N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide](/img/structure/B6543011.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543025.png)
